N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine
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Overview
Description
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methoxyphenylthio group, and an amino acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro and methoxyphenylthio groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dichloromethane.
Amino Acid Coupling: The final step involves coupling the pyrimidine derivative with an amino acid, such as 4-methylpentanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
- The unique combination of the chloro, methoxyphenylthio, and amino acid groups in (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
825647-48-1 |
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Molecular Formula |
C17H20ClN3O3S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1 |
InChI Key |
WSZUQZDNPBHAHZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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